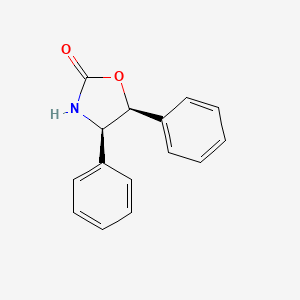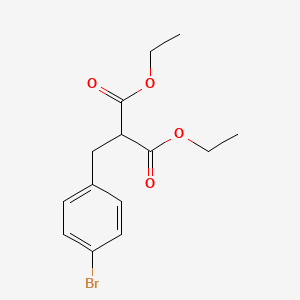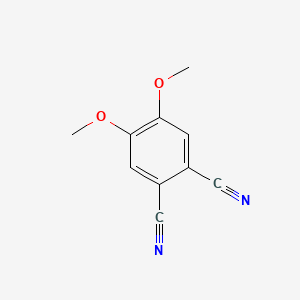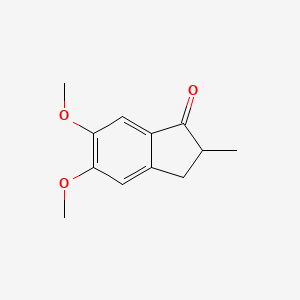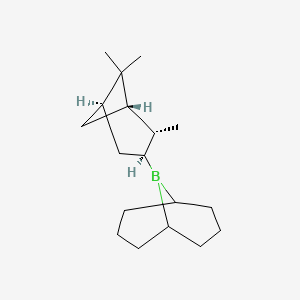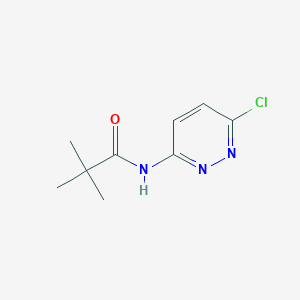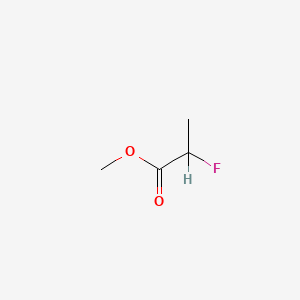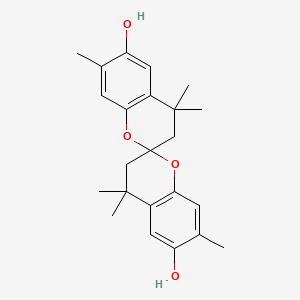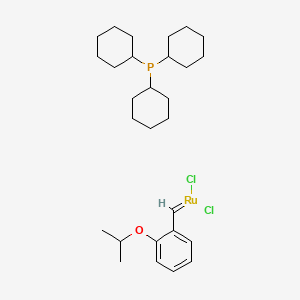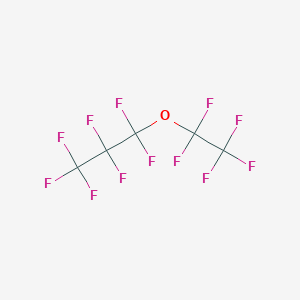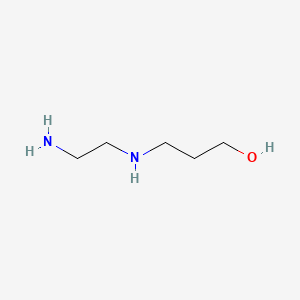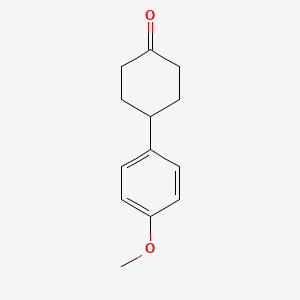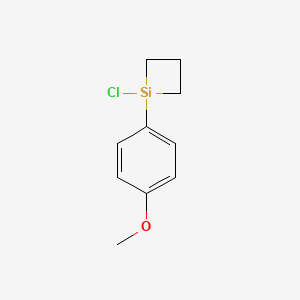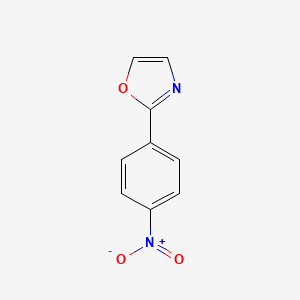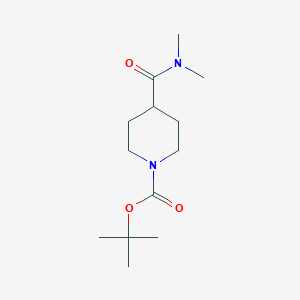
1-Boc-4-dimethylcarbamoylpiperidine
概要
説明
1-Boc-4-dimethylcarbamoylpiperidine is a chemical compound with the molecular formula C13H24N2O3 and a molecular weight of 256.34 . It is also known by the IUPAC name tert-butyl 4-(dimethylcarbamoyl)piperidine-1-carboxylate .
Molecular Structure Analysis
The InChI key for 1-Boc-4-dimethylcarbamoylpiperidine is VRVUOIHXJJWKIY-UHFFFAOYSA-N . The structure of the compound includes a piperidine ring, which is substituted at the 4-position with a dimethylcarbamoyl group and at the 1-position with a Boc (tert-butyl carbamate) group .科学的研究の応用
Synthesis of Bioactive Compounds
- Versatile Building Blocks for Bioactive Molecules : Orthogonally N-protected (Boc and Cbz) 3,4-aziridinopiperidine, a related compound, serves as a versatile building block for synthesizing 4-substituted 3-aminopiperidines, compounds with significant potential for biological activity. This multigram synthesis, originating from simple materials like pyridine and benzyl chloride, underscores the utility of related Boc-protected piperidines in constructing biologically active structures (Schramm, Pavlova, Hoenke, & Christoffers, 2009).
Polymer and Materials Science
- Development of Biodegradable Polymers : A study on polymers that depolymerize via a cascade of intramolecular reactions highlighted the use of tert-butylcarbamate (Boc) groups as a cleavable end-cap. This research provides insights into creating medical devices, drug delivery vehicles, and tissue engineering scaffolds with unique biodegradation properties, showcasing the relevance of Boc-protected compounds in the field of materials science (Dewit & Gillies, 2009).
Synthetic Chemistry Techniques
- Innovations in Peptide Coupling : 4-Dimethylaminopyridine (DMAP), an enhancer for peptide coupling reactions, has shown significant effectiveness in improving couplings involving sterically hindered amino acid residues. This research illustrates the importance of related dimethylcarbamoylpiperidine structures in facilitating challenging chemical syntheses (Wang, Tam, Wang, & Merrifield, 2009).
Drug Design and Development
- Synthesis of Opioid Peptidomimetics : The unnatural amino acid 2',6'-dimethyl-l-tyrosine, crucial in the development of synthetic opioid ligands, exemplifies the use of Boc-protected amino acids in synthesizing compounds with enhanced potency at opioid receptors. This area of research benefits from derivatives of Boc-protected piperidines for creating potent pharmacological agents (Bender, Griggs, Gao, Trask, Traynor, & Mosberg, 2015).
Advanced Functional Materials
- pH-Responsive Polymers for Drug Delivery : The controlled synthesis of amino acid-based polymers highlights the application of Boc-protected monomers in creating pH-responsive materials. These cationic polymers, derived from leucine/isoleucine side chains, have potential applications in drug delivery, demonstrating the utility of Boc-protected compounds in developing smart materials (Bauri, Roy, Pant, & De, 2013).
Safety And Hazards
The safety data sheet for a similar compound, 1-Boc-piperidine, indicates that it is a combustible liquid that can cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to handle it with protective gloves, clothing, and eye/face protection, and to use it only in well-ventilated areas . Similar precautions may apply to 1-Boc-4-dimethylcarbamoylpiperidine.
将来の方向性
The International Narcotics Control Board has recommended adding 1-Boc-4-piperidone, a chemically protected derivative of 4-piperidone and a precursor to 1-Boc-4-dimethylcarbamoylpiperidine, to the 1988 Convention for international control . This is due to its use in the illicit manufacture of fentanyl and fentanyl analogues . This suggests that the use and regulation of 1-Boc-4-dimethylcarbamoylpiperidine and related compounds will continue to be a topic of interest in the future.
特性
IUPAC Name |
tert-butyl 4-(dimethylcarbamoyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-13(2,3)18-12(17)15-8-6-10(7-9-15)11(16)14(4)5/h10H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVUOIHXJJWKIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30452250 | |
| Record name | 1-BOC-4-DIMETHYLCARBAMOYLPIPERIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30452250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-4-dimethylcarbamoylpiperidine | |
CAS RN |
254905-58-3 | |
| Record name | 1-BOC-4-DIMETHYLCARBAMOYLPIPERIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30452250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

